![molecular formula C17H14O B182702 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether CAS No. 2428-41-3](/img/structure/B182702.png)
4-(1H-inden-1-ylidenemethyl)phenyl methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-inden-1-ylidenemethyl)phenyl methyl ether, also known as IMPE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a type of ether, which is a class of organic compounds that contains an oxygen atom bonded to two alkyl or aryl groups. IMPE has been synthesized using different methods and has shown promising results in various scientific studies.
Wirkmechanismus
The mechanism of action of 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
4-(1H-inden-1-ylidenemethyl)phenyl methyl ether has been shown to have various biochemical and physiological effects in animal models. Studies have shown that 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether can reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in the blood and tissues of animals. 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether has also been shown to reduce the levels of reactive oxygen species (ROS), which are molecules that can cause damage to cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
4-(1H-inden-1-ylidenemethyl)phenyl methyl ether has several advantages as a research tool, including its high purity, stability, and low toxicity. However, there are also some limitations to its use in lab experiments. 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether is a relatively new compound, and there is still much to be learned about its properties and mechanisms of action. Additionally, the synthesis of 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether can be challenging and requires specialized equipment and expertise.
Zukünftige Richtungen
There are many potential future directions for research on 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether. One area of interest is the development of new anticancer and anti-inflammatory drugs based on the structure of 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether. Another area of interest is the use of 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanisms of action of 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether and to explore its potential applications in other fields, such as agriculture and environmental science.
In conclusion, 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether is a promising compound that has shown potential applications in various fields of scientific research. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are all important areas of study that can contribute to the understanding and development of this compound.
Synthesemethoden
4-(1H-inden-1-ylidenemethyl)phenyl methyl ether can be synthesized using different methods, including the reaction of 4-(1H-inden-1-ylidenemethyl)phenol with dimethyl sulfate and potassium carbonate, or the reaction of 4-(1H-inden-1-ylidenemethyl)phenol with methyl iodide and potassium carbonate. These methods have been reported in scientific literature and have been used to produce 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether with high yields and purity.
Wissenschaftliche Forschungsanwendungen
4-(1H-inden-1-ylidenemethyl)phenyl methyl ether has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether has been investigated for its anticancer and anti-inflammatory properties. Studies have shown that 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether can inhibit the growth of cancer cells and reduce inflammation in animal models. In materials science, 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether has been used as a building block for the synthesis of new materials with unique properties. In organic synthesis, 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether has been used as a starting material for the synthesis of other compounds.
Eigenschaften
CAS-Nummer |
2428-41-3 |
---|---|
Produktname |
4-(1H-inden-1-ylidenemethyl)phenyl methyl ether |
Molekularformel |
C17H14O |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
(1E)-1-[(4-methoxyphenyl)methylidene]indene |
InChI |
InChI=1S/C17H14O/c1-18-16-10-6-13(7-11-16)12-15-9-8-14-4-2-3-5-17(14)15/h2-12H,1H3/b15-12+ |
InChI-Schlüssel |
GESIZRSIANBQLM-NTCAYCPXSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=C/2\C=CC3=CC=CC=C32 |
SMILES |
COC1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 |
Kanonische SMILES |
COC1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.